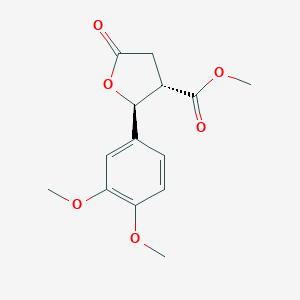![molecular formula C16H28N2O B220940 N-[3-(dimethylamino)propyl]adamantane-1-carboxamide](/img/structure/B220940.png)
N-[3-(dimethylamino)propyl]adamantane-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(dimethylamino)propyl]adamantane-1-carboxamide, also known as Memantine, is a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. It is a synthetic derivative of the naturally occurring compound amantadine and is used as a drug to treat Alzheimer's disease. Memantine has been shown to improve cognitive function and reduce the symptoms associated with Alzheimer's disease.
Mecanismo De Acción
N-[3-(dimethylamino)propyl]adamantane-1-carboxamide acts as a non-competitive antagonist of the NMDA receptor. It binds to the receptor and blocks the influx of calcium ions into the cell, which can lead to neuronal damage and death. By blocking this process, N-[3-(dimethylamino)propyl]adamantane-1-carboxamide helps to protect neurons from damage and improve cognitive function.
Biochemical and Physiological Effects:
N-[3-(dimethylamino)propyl]adamantane-1-carboxamide has been shown to improve cognitive function and reduce the symptoms associated with Alzheimer's disease. It has also been shown to have neuroprotective effects, preventing neuronal damage and death. N-[3-(dimethylamino)propyl]adamantane-1-carboxamide has a half-life of approximately 60-80 hours and is metabolized by the liver.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[3-(dimethylamino)propyl]adamantane-1-carboxamide is a valuable tool for studying the NMDA receptor and its role in neurological disorders. However, N-[3-(dimethylamino)propyl]adamantane-1-carboxamide has limitations in lab experiments due to its complex synthesis method and high cost. In addition, N-[3-(dimethylamino)propyl]adamantane-1-carboxamide is a drug that is subject to regulation, which can limit its availability for research purposes.
Direcciones Futuras
There are several future directions for research on N-[3-(dimethylamino)propyl]adamantane-1-carboxamide. One area of focus is the development of new and more efficient synthesis methods for N-[3-(dimethylamino)propyl]adamantane-1-carboxamide. Another area of focus is the exploration of N-[3-(dimethylamino)propyl]adamantane-1-carboxamide's potential therapeutic effects on other neurological disorders. Finally, there is a need for further research on the mechanism of action of N-[3-(dimethylamino)propyl]adamantane-1-carboxamide and its effects on neuronal function.
Métodos De Síntesis
N-[3-(dimethylamino)propyl]adamantane-1-carboxamide is synthesized by reacting 1-adamantylamine with 3-dimethylaminopropionitrile followed by reduction with hydrogen gas in the presence of a palladium catalyst. The resulting product is then reacted with ethyl chloroformate to yield N-[3-(dimethylamino)propyl]adamantane-1-carboxamide. The synthesis of N-[3-(dimethylamino)propyl]adamantane-1-carboxamide is a complex process that requires expertise in organic chemistry and specialized equipment.
Aplicaciones Científicas De Investigación
N-[3-(dimethylamino)propyl]adamantane-1-carboxamide has been extensively studied for its potential therapeutic effects on Alzheimer's disease. It has been shown to improve cognitive function, memory, and behavior in patients with Alzheimer's disease. In addition, N-[3-(dimethylamino)propyl]adamantane-1-carboxamide has been studied for its potential use in the treatment of other neurological disorders such as Parkinson's disease, multiple sclerosis, and traumatic brain injury.
Propiedades
Fórmula molecular |
C16H28N2O |
|---|---|
Peso molecular |
264.41 g/mol |
Nombre IUPAC |
N-[3-(dimethylamino)propyl]adamantane-1-carboxamide |
InChI |
InChI=1S/C16H28N2O/c1-18(2)5-3-4-17-15(19)16-9-12-6-13(10-16)8-14(7-12)11-16/h12-14H,3-11H2,1-2H3,(H,17,19) |
Clave InChI |
QQODKUGXCDHWRN-UHFFFAOYSA-N |
SMILES |
CN(C)CCCNC(=O)C12CC3CC(C1)CC(C3)C2 |
SMILES canónico |
CN(C)CCCNC(=O)C12CC3CC(C1)CC(C3)C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-({3-Cyano-6-oxo-4-[4-(propan-2-yl)phenyl]-1,4,5,6-tetrahydropyridin-2-yl}sulfanyl)acetamide](/img/structure/B220877.png)
![2-{[3-Cyano-4-(2-methylphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide](/img/structure/B220879.png)







